Cas no 21102-95-4 (BMY 7378 dihydrochloride)

BMY 7378 dihydrochloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
- BMY 7378 dihydrochloride
- 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
- 8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione,dihydrochloride
- 8-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
- BMY 7378
- 8-(2-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]ETHYL)-8-AZASPIRO(4,5)DECANE-7,9-DIONE DIHYDROCHLORIDE
- 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
- BMY7378 HCl
- KC07KV8T5O
- 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride
- BMY7378
- N-(2-(4-(o-Methoxyphenyl)-1-piperazinyl)ethyl)-1,1-cyclopentanediacetimide dihydrochloride
- 8-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione dihydrochlo
- bmy-7378 free base dihydrochloride
- SR-01000075542
- BCP02522
- EU-0100206
- B-134
- 21102-95-4
- 8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride
- HB2136
- MG-0114
- SW219365-1
- WAA10295
- CCG-221510
- 8-Chloro-11-(1-piperazinyl)-5H-dibe nzo[b,e][1,4]diazepine
- Tox21_500206
- SCHEMBL987183
- Q27894467
- BMY 7378 dihydrochloride, >=98% (HPLC), solid
- AKOS015999114
- HY-100554
- NIBOMXUDFLRHRV-UHFFFAOYSA-N
- azaspiro[4.5]decane-7,9-dione dihydrochloride
- 8-AZASPIRO(4.5)DECANE-7,9-DIONE, 8-(2-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)ETHYL)-, DIHYDROCHLORIDE
- MFCD00153771
- CHEMBL543741
- UNII-KC07KV8T5O
- s2691
- NCGC00093679-01
- LP00206
- EX-A2035
- DA-35011
- AC-26868
- SR-01000075542-3
- C74006
- C17H17ClN4
- 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl-
- BMY 7378?
- CS-0019699
- DTXSID10175334
- BMY 7378 2HCl
- SR-01000075542-1
- NCGC00260891-01
- 8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:2)
- J-013847
-
- MDL: MFCD00153771
- Inchi: 1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H
- Chave InChI: NIBOMXUDFLRHRV-UHFFFAOYSA-N
- SMILES: Cl[H].Cl[H].O=C1C([H])([H])C2(C([H])([H])C(N1C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])N(C3=C([H])C([H])=C([H])C([H])=C3OC([H])([H])[H])C([H])([H])C1([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C2([H])[H]
Propriedades Computadas
- Massa Exacta: 457.19000
- Massa monoisotópica: 457.19
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 30
- Contagem de Ligações Rotativas: 5
- Complexidade: 547
- Contagem de Unidades Ligadas Covalentemente: 3
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
- XLogP3: nothing
- Superfície polar topológica: 53.1
Propriedades Experimentais
- Cor/Forma: {"from":"zh","to":"en","trans_result":[{"src":"\u672a\u786e\u5b9a","dst":"Not determined"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
- Densidade: 1.22
- Ponto de Fusão: 196.5-198.5 °C
- Ponto de ebulição: 585.6°C at 760 mmHg
- Ponto de Flash: 307.9°C
- Índice de Refracção: 1.605
- Solubilidade: H2O: soluble
- PSA: 53.09000
- LogP: 4.07140
BMY 7378 dihydrochloride Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H317-H319
- Declaração de Advertência: P280-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- RTECS:GY3996000
- Condição de armazenamento:Inert atmosphere,Room Temperature
BMY 7378 dihydrochloride Dados aduaneiros
- CÓDIGO SH:2933599090
- Dados aduaneiros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
BMY 7378 dihydrochloride Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC7377-100 mg |
BMY 7378 |
21102-95-4 | >98% | 100mg |
$450.0 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203849A-50mg |
BMY 7378 dihydrochloride, |
21102-95-4 | 50mg |
¥1542.00 | 2023-09-05 | ||
Chemenu | CM139550-1g |
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride |
21102-95-4 | 95% | 1g |
$1851 | 2021-08-05 | |
DC Chemicals | DC7377-250 mg |
BMY 7378 |
21102-95-4 | >98% | 250mg |
$900.0 | 2022-03-01 | |
DC Chemicals | DC7377-1 g |
BMY 7378 |
21102-95-4 | >98% | 1g |
$1800.0 | 2022-03-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B129688-100mg |
BMY 7378 dihydrochloride |
21102-95-4 | ≥98% | 100mg |
¥1750.90 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025713-50mg |
BMY 7378 |
21102-95-4 | 97% | 50mg |
¥1209 | 2023-02-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3046-10 mg |
BMY 7378 dihydrochloride |
21102-95-4 | 97.67% | 10mg |
¥279.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-203849-10 mg |
BMY 7378 dihydrochloride, |
21102-95-4 | 10mg |
¥331.00 | 2023-07-11 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5938-200mg |
BMY 7378 |
21102-95-4 | 98% | 200mg |
¥2448.00 | 2023-09-10 |
BMY 7378 dihydrochloride Literatura Relacionada
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
21102-95-4 (BMY 7378 dihydrochloride) Produtos relacionados
- 2229569-68-8(2-3-(methoxymethyl)furan-2-ylpropan-2-amine)
- 79808-10-9(3-(4-fluorophenyl)methoxyaniline)
- 57369-31-0(1-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-trien-2-one)
- 2138116-45-5(5-bromo-N-methyl-N-propylquinazolin-2-amine)
- 96729-80-5(2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile)
- 887583-43-9(1-Piperidinecarboxylicacid, 4-[[[2-(4-morpholinyl)ethyl]amino]methyl]-, 1,1-dimethylethyl ester)
- 1361737-17-8(6-(Difluoromethyl)-4-nitro-2-(trifluoromethoxy)pyridine-3-acetonitrile)
- 2680833-63-8(4-{(tert-butoxy)carbonyl(2-methylphenyl)methylamino}benzoic acid)
- 2227916-92-7((2R)-1-4-(propan-2-yl)phenylpropan-2-ol)
- 2227712-63-0((1S)-1-(1H-1,3-benzodiazol-5-yl)-2,2,2-trifluoroethan-1-ol)
